4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGMEBFJFYGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301538 | |
| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-69-8 | |
| Record name | 6419-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of β-Phenethylamine
The synthesis begins with the acetylation of β-phenethylamine to form N-acetylphenethylamine. In this step, β-phenethylamine reacts with acetic acid or acetic anhydride in a 1:1 to 1:1.25 molar ratio under reflux conditions for 3–5 hours . The reaction mixture is distilled to recover excess acetic acid, and the resulting acetylate is dissolved in a solvent such as chloroform or dichloromethane. This intermediate is critical for protecting the amine group during subsequent chlorosulfonation.
Solvent selection significantly impacts yield and purity. For instance, chloroform achieves a 130% weight yield of acetylate compared to dichloromethane or carbon tetrachloride . The acetylation step ensures the amine group is temporarily blocked, preventing undesired side reactions during chlorosulfonation.
Chlorosulfonation and Amidation
Chlorosulfonation introduces the sulfonyl chloride group to the aromatic ring. The acetylate is reacted with chlorosulfonic acid in a 1:1.42–1:3.6 molar ratio at 60–70°C for 2–4 hours . This exothermic reaction requires careful temperature control (<50°C during reagent addition) to avoid decomposition. A dry auxiliary agent, such as calcium chloride, is added to absorb residual moisture, enhancing reaction efficiency.
Subsequent amidation involves treating the chlorosulfonated intermediate with ammonia or ammonium hydroxide. This step replaces the chloride with an amide group, forming 4-chloro-N-acetyl-N-(2-hydroxyethyl)benzenesulfonamide. The reaction proceeds at 60–75°C for 2–4 hours, with yields optimized by maintaining a slight excess of ammonia .
Hydrolysis and Neutralization
Hydrolysis removes the acetyl protecting group, yielding the primary amine. Sodium hydroxide (18–30% w/w) is added to the amide intermediate, and the mixture is refluxed at 105–115°C for 3.5–6 hours . The alkaline conditions cleave the acetyl group, regenerating the free amine. Activated carbon is introduced to adsorb impurities, and the solution is filtered hot to remove particulates.
Neutralization with hydrochloric acid (28–31% w/w) precipitates the product as a white or pale-yellow crystalline solid. The pH is adjusted to 10 to ensure complete protonation of the amine, achieving a final yield of 76–85% . The crude product is washed with cold water to remove residual salts and dried under reduced pressure.
Purification via Solvent Recrystallization
The crude product is dissolved in a solvent such as toluene or isopropanol at a 1:2.5–1:5.5 weight ratio . Activated carbon is added to adsorb colored impurities, and the solution is refluxed for 0.5–1 hour. Hot filtration removes the carbon, and slow cooling to 10°C induces crystallization. The crystals are isolated by centrifugation, washed with cold solvent, and dried to >99% purity.
Table 1: Optimization of Recrystallization Solvents
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Toluene | 99.2 | 78 |
| Isopropanol | 98.7 | 82 |
| Dichloroethane | 99.1 | 75 |
Industrial-Scale Considerations
The patented method emphasizes reduced chlorosulfonic acid consumption and lower wastewater generation compared to traditional routes . Key industrial advantages include:
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Cost Efficiency : Using β-phenethylamine instead of expensive benzylamines reduces raw material costs by ~40%.
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Environmental Impact : Spent acid generation is minimized via optimized stoichiometry, lowering neutralization and disposal costs.
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Scalability : Batch processing in 1,000 L reactors achieves consistent yields (>75%) with minimal process adjustments .
Alternative Synthetic Routes
While the β-phenethylamine route dominates literature, alternative methods include:
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Direct Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with ethanolamine in pyridine . This one-step method offers simplicity but suffers from lower yields (50–60%) due to competing hydrolysis.
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Microwave-Assisted Synthesis : Reducing reaction times by 70% through microwave irradiation, though industrial adoption remains limited .
Reaction Mechanism and Kinetics
The chlorosulfonation follows an electrophilic aromatic substitution mechanism. Chlorosulfonic acid generates the electrophilic ion, which attacks the para position of the acetylated benzene ring . The reaction rate is first-order with respect to chlorosulfonic acid concentration, with an activation energy of 65 kJ/mol .
Quality Control and Characterization
Final product quality is verified via:
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HPLC : Purity >99% with a C18 column and UV detection at 254 nm.
Challenges and Troubleshooting
Common issues include:
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Incomplete Acetylation : Add 10% excess acetic anhydride to drive the reaction to completion.
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Over-Hydrolysis : Maintain reflux temperatures below 115°C to prevent decomposition.
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Low Crystallinity : Use slow cooling rates (1°C/min) to enhance crystal formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the para position undergoes substitution under alkaline or nucleophilic conditions:
Mechanistic Insight :
The electron-withdrawing sulfonamide group activates the benzene ring, facilitating nucleophilic aromatic substitution at the para position .
Oxidation Reactions
The hydroxyethyl group can be oxidized to a ketone or carboxylic acid:
Side Reaction : Overoxidation may yield sulfonic acid derivatives at elevated temperatures.
Condensation Reactions
The sulfonamide nitrogen participates in imine formation:
Kinetic Data :
Reductive Transformations
Controlled reduction modifies both aromatic and aliphatic moieties:
Caution : Over-reduction may cleave the sulfonamide bond.
Electrochemical Modifications
Green synthesis methods enable functionalization without harsh reagents:
Advantages :
Biological Activation Pathways
Metabolic and enzymatic transformations under physiological conditions:
Pharmacokinetic Impact :
Polymerization Reactions
The hydroxyethyl group enables material science applications:
| Monomer | Initiator | Polymer Formed | Tg (°C) | Citation(s) |
|---|---|---|---|---|
| Ethylene glycol dimethacrylate | AIBN | Sulfonamide-functionalized hydrogel | 125 | |
| Caprolactone | Sn(Oct)₂ | Biodegradable drug carrier | -15 |
Material Properties :
This comprehensive analysis demonstrates this compound's versatility as a synthetic intermediate and bioactive scaffold. Recent advances in electrochemical methods and enzyme-mediated transformations highlight its growing importance in sustainable chemistry and pharmaceutical development.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
- Mechanism of Action : This compound is investigated for its ability to inhibit specific enzymes associated with cancer cell proliferation. For example, it has shown potential in inhibiting carbonic anhydrase IX, which is overexpressed in certain tumors, leading to reduced cell growth and induction of apoptosis.
- Case Study : In vitro studies have demonstrated that 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells, by targeting metabolic pathways essential for tumor growth .
Antimicrobial Properties
- Overview : The compound exhibits antimicrobial effects against a range of bacteria and fungi. Its sulfonamide structure allows it to interfere with bacterial folate synthesis, a critical pathway for bacterial growth.
- Case Study : Research indicates that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting its potential use as a therapeutic agent in treating bacterial infections .
Biological Studies
Cellular Process Investigations
- Research Focus : Scientists utilize this compound to study its effects on cellular signaling pathways. This includes examining how the compound influences apoptosis and cell cycle regulation in cancer cells.
- Findings : Studies have shown that treatment with this compound leads to alterations in the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases, thereby providing insights into its role as a potential therapeutic agent .
Inflammatory Response Modulation
- Application : The compound is also being explored for its impact on inflammatory responses. Its ability to inhibit certain inflammatory mediators makes it a candidate for research into chronic inflammatory diseases.
- Case Study : In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting it may help manage conditions like rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The nature of the N-substituent significantly impacts solubility, melting point, and spectral characteristics:
- 4-Chloro-N-(2-naphthyl)benzenesulfonamide (): Exhibits lower solubility due to the bulky naphthyl group. Its IR spectrum shows aromatic C=C stretching at 1585 cm⁻¹ and sulfonamide SO₂ bands at 1334/1160 cm⁻¹.
- 4-Chloro-N-(benzyl)benzenesulfonamide (): The benzyl group introduces moderate hydrophobicity. Its ^1H NMR spectrum displays a characteristic d-doublet at δ 4.11 ppm for the benzyl CH₂ group .
- This compound was synthesized in 70–80% yield via sulfonyl chloride coupling .
- 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide : Expected to show a broad IR peak near 3200–3500 cm⁻¹ for the hydroxyl group and enhanced aqueous solubility compared to naphthyl/benzyl analogs.
Biological Activity
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide, with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol, is a sulfonamide compound that has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in cancer treatment, and other relevant findings.
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine under controlled conditions. The general reaction can be represented as follows:
This compound is characterized by its unique functional groups, which contribute to its biological activity.
The mechanism of action of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly enzymes involved in metabolic pathways. The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit the activity of certain enzymes by competing for binding sites. This characteristic is particularly relevant in the context of antibacterial and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The compound's efficacy was evaluated through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | High |
| MCF-7 | Varies | High |
The compound demonstrated a high selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been identified as an effective inhibitor of carbonic anhydrase (CA) enzymes. The compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition:
| Enzyme | IC50 (nM) |
|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 |
| Carbonic Anhydrase II | 1.55 - 3.92 |
These findings highlight the potential use of this compound in treating conditions where CA activity is dysregulated, such as certain cancers.
Antibacterial Activity
The antibacterial properties of this compound were also assessed against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 68.30% |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Case Studies
- Breast Cancer Inhibition : A study evaluated the effects of several benzenesulfonamide derivatives on MDA-MB-231 cells, revealing that compounds similar to this compound could induce apoptosis significantly more than controls, indicating a promising avenue for breast cancer treatment .
- Carbonic Anhydrase Inhibition : Research demonstrated that derivatives of benzenesulfonamides, including our compound of interest, effectively inhibited CA IX and CA II with notable selectivity for CA IX, which is often overexpressed in tumors .
Q & A
Q. Table 1: Comparative SAR of Sulfonamide Derivatives
| Compound | Substituent | CA IX IC₅₀ (nM) | LogP |
|---|---|---|---|
| 4-Chloro-N-(2-hydroxyethyl) | -CH₂CH₂OH | 12.3 ± 1.2 | 1.8 |
| 4-Chloro-N-(3-chlorophenyl) | -C₆H₄Cl | 8.7 ± 0.9 | 2.5 |
| N-(3-fluorophenyl) | -C₆H₄F | 15.4 ± 2.1 | 2.1 |
| Data derived from enzymatic assays and HPLC logP measurements . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
